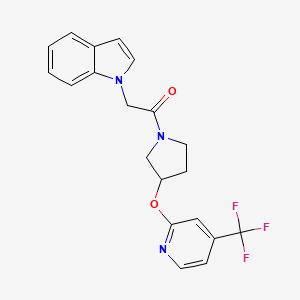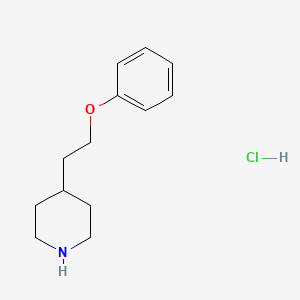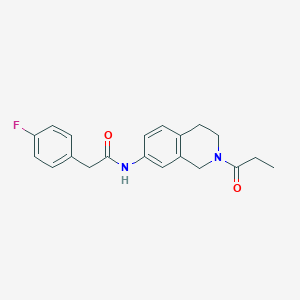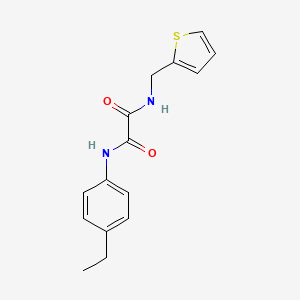
4-(Trifluoromethoxy)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethoxy)nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It can be used as a precursor material for the preparation of other pesticides or medicines . It is a key intermediate of flonicamid, a highly effective insecticide .
Synthesis Analysis
The synthesis of this compound involves using formate and acetate as raw materials, adding ammonium salt to prepare 3-amino acrylate, and then reacting with 4-ethoxy-1, 1, 1-trifluoro-3-butene-2-ketone . The product obtained by this method has high purity, high yield, low raw material cost, short and efficient route, mild reaction condition and environmental friendliness, and is more suitable for industrial production .Molecular Structure Analysis
The molecular formula of this compound is C7H4F3NO3. It crystallizes in monoclinic, P 2 1 / c group with one molecule in the asymmetric unit . All of the C and N atoms are nearly co-planar . All bond lengths and angles of the title compound are comparable with its analogues .Aplicaciones Científicas De Investigación
Receptors for Nicotinic Acid
- G-protein-coupled receptors for nicotinic acid: Nicotinic acid binds to G-protein-coupled receptors such as PUMA-G and HM74, affecting lipolysis in adipose tissue and having a lipid-lowering effect. This interaction is crucial for the drug's effectiveness in treating dyslipidemia (Tunaru et al., 2003).
Synthesis and Applications in Material Science
- Luminescent molecular-scale hybrid materials: Modified nicotinic acid, including its derivatives, can be used to prepare luminescent materials. These hybrids involve covalent bonding with silica, demonstrating potential applications in photophysical properties (Q. W. and B. Yan, 2005).
- Synthesis as an intermediate for flonicamid: 4-(Trifluoromethyl)nicotinic acid is an important intermediate in the preparation of flonicamid, a pesticide, showing its relevance in industrial production with satisfactory yield and scalability (Li We, 2014).
Role in HDL Elevation and Antiatherosclerotic Activity
- Role in cholesterol ester transfer protein (CETP) activity: Nicotinic acid's interaction with CETP is crucial in its ability to raise HDL cholesterol, reducing triglycerides and LDL-cholesterol. This effect is significant in the context of treating dyslipidemia (Hernandez et al., 2007).
- Inhibition of atherosclerosis progression: Nicotinic acid inhibits the progression of atherosclerosis in mice independently of its lipid-modifying effects. This is mediated through its receptor on immune cells, suggesting a broader implication in treating atherosclerotic and inflammatory diseases (Lukasova et al., 2011).
Analytical and Catalytic Applications
- Potentiometric analysis in pharmaceuticals: Modified nicotinic acid is utilized in potentiometric sensors for determining nicotinic acid in aqueous solutions and pharmaceuticals. It highlights its analytical application in quality control and drug formulation (Parshina et al., 2021).
- Catalyst for synthesizing 1,4-dihydropyridine derivatives: Nicotinic acid serves as a green and reusable catalyst in the synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives. This eco-friendly protocol emphasizes its role in sustainable chemistry (Davarpanah et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-(trifluoromethoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPXANFVHINZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2731376.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propanamide](/img/structure/B2731379.png)


![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2731385.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2731387.png)
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)


